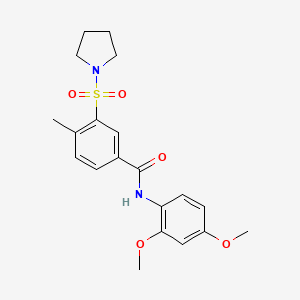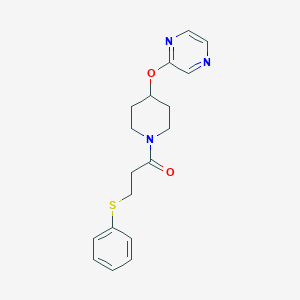
3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as PTPP and is used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on compounds involving piperidine, pyrazole derivatives, and their interactions with other chemical entities. For instance, the synthesis of pyran derivatives under microwave irradiation has shown antimicrobial activities, which could imply potential applications in developing new antimicrobial agents (Okasha et al., 2022). Another study focused on pyrazole derivatives , highlighting their antibacterial and antioxidant properties, suggesting their use in medical chemistry for targeting specific bacterial strains and oxidative stress-related conditions (Al-ayed, 2011).
Antimicrobial Activity
A notable application area for compounds related to "3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one" is in the development of antimicrobial agents. The synthesis of novel pyrimidinyl pyrazole derivatives has demonstrated significant cytotoxicity against various tumor cell lines, indicating their potential in cancer treatment (Naito et al., 2005). Additionally, fused pyran derivatives synthesized under microwave irradiation have been screened for antibacterial and antituberculosis activity, showcasing the broad spectrum of antimicrobial applications (Kalaria et al., 2014).
Antitumor Activity
Compounds with structural similarities have also been explored for their antitumor activities. The study on pyrimidinyl pyrazole derivatives highlighted above is a prime example, where specific derivatives showed potent in vitro and in vivo antitumor activities, suggesting a promising avenue for cancer therapy research (Naito et al., 2005).
Catalysis and Chemical Reactions
Another area of application is in catalysis and chemical reactions. Studies on base-catalysed additions and FeCl3-catalysed C-N coupling reactions involving piperidine derivatives show the potential of such compounds in synthetic chemistry, offering new pathways for the synthesis of complex molecules (Basyouni et al., 1980; Mani et al., 2014).
Propiedades
IUPAC Name |
3-phenylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-18(8-13-24-16-4-2-1-3-5-16)21-11-6-15(7-12-21)23-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZTWCKQNWSASV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

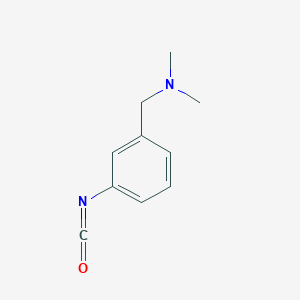
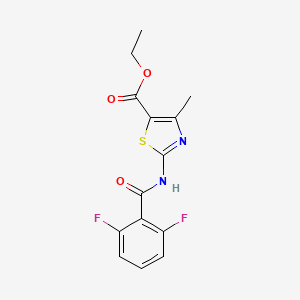
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388094.png)
![N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2388095.png)
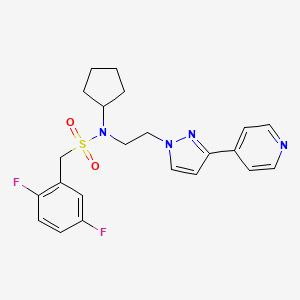
![6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2388100.png)
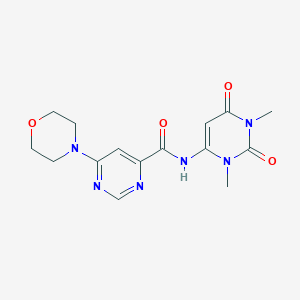
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388105.png)
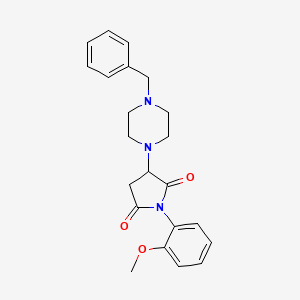
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2388110.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2388111.png)
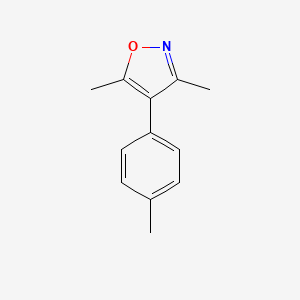
![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388114.png)
